molecular formula C11H17NS B13590517 3-(2-(Thiophen-3-yl)ethyl)piperidine

3-(2-(Thiophen-3-yl)ethyl)piperidine

Cat. No.: B13590517
M. Wt: 195.33 g/mol
InChI Key: AOTCEFZGADJMOZ-UHFFFAOYSA-N
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Description

3-(2-(Thiophen-3-yl)ethyl)piperidine is a compound that features a piperidine ring substituted with a thiophene moiety Piperidine is a six-membered ring containing one nitrogen atom, while thiophene is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Thiophen-3-yl)ethyl)piperidine typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the condensation reaction, where thiophene is reacted with an appropriate piperidine derivative in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Thiophen-3-yl)ethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

3-(2-(Thiophen-3-yl)ethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Thiophen-3-yl)ethyl)piperidine involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiophene and piperidine moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

3-(2-thiophen-3-ylethyl)piperidine

InChI

InChI=1S/C11H17NS/c1-2-10(8-12-6-1)3-4-11-5-7-13-9-11/h5,7,9-10,12H,1-4,6,8H2

InChI Key

AOTCEFZGADJMOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCC2=CSC=C2

Origin of Product

United States

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